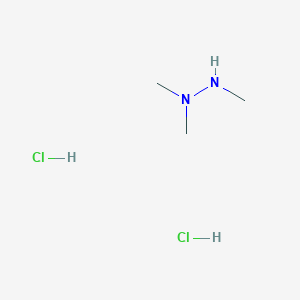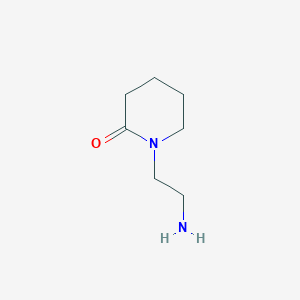
N,N,N'-Trimethyl-hydrazine dihydrochloride
Vue d'ensemble
Description
“N,N,N’-Trimethyl-hydrazine dihydrochloride” is a chemical compound with the molecular formula C3H12Cl2N2 . It is also known by other names such as 1,1,2-Trimethylhydrazine dihydrochloride .
Molecular Structure Analysis
The molecular structure of “N,N,N’-Trimethyl-hydrazine dihydrochloride” consists of three carbon atoms, twelve hydrogen atoms, two chlorine atoms, and two nitrogen atoms .Physical And Chemical Properties Analysis
“N,N,N’-Trimethyl-hydrazine dihydrochloride” is a solid at room temperature . It has a molecular weight of 147.04 .Applications De Recherche Scientifique
Growth and Properties of Semiconductor Materials
Hydrazine derivatives, including N,N,N'-Trimethyl-hydrazine dihydrochloride, have been utilized as nitrogen sources in the vapor phase deposition of semiconductor films. One study demonstrated the growth of GaN films using trimethylgallium and hydrazine in organometallic vapor phase deposition. The process benefits from hydrazine's ability to decompose over the substrate, providing a pure nitrogen source for low-temperature depositions without carbon contamination. This application is critical for developing semiconductor devices with improved electrical properties (Gaskill, Bottka, & Lin, 1986).
Detection and Monitoring of Hydrazine
Several studies have focused on the development of sensitive and selective sensors for detecting hydrazine, given its toxicity and widespread industrial use. Innovations in this area include the design of ratiometric fluorescence probes that allow for the rapid, low-limit detection of hydrazine in live cells, highlighting the potential for real-time environmental and biological monitoring (Fan et al., 2012). Another study introduced a near-infrared fluorescence probe that offers selective, rapid, and sensitive detection of hydrazine, useful for both in vitro and in vivo bioimaging, underscoring the importance of these tools in health and environmental safety (Zhang et al., 2015).
Metal-Organic Chemical Vapor Deposition (MOCVD)
Research on the use of hydrazine derivatives in MOCVD has explored their potential as nitrogen sources for the growth of nitride semiconductors. One study evaluated NF3 versus dimethylhydrazine, showing that hydrazine sources like N,N,N'-Trimethyl-hydrazine dihydrochloride could be more efficient than di-methylhydrazine for incorporating nitrogen into GaAsN by MOCVD. This research is significant for optimizing the synthesis of nitride semiconductors with tailored properties for electronics and photonics (Kurtz et al., 2002).
Corrosion Inhibition
Hydrazine derivatives have been investigated for their role in corrosion inhibition, particularly in protecting metals from acid corrosion. A study on the use of an aromatic hydrazide derivative showed significant inhibition efficiency on mild steel in hydrochloric acid, acting as a mixed type of inhibitor. This application is crucial for extending the lifespan of metal structures and components in corrosive environments (Kumari, Shetty, & Rao, 2017).
Environmental and Biological Systems Monitoring
Advances in fluorescent sensor technology for hydrazine detection have provided powerful tools for evaluating hydrazine levels in environmental and living systems. A comprehensive review of design strategies and applications of these sensors highlights the importance of accurate and sensitive detection methods for managing hydrazine's impact on health and the environment (Zhang et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
1,1,2-trimethylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2.2ClH/c1-4-5(2)3;;/h4H,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSZGESOMSLXFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594353 | |
| Record name | 1,1,2-Trimethylhydrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2-Trimethylhydrazine dihydrochloride | |
CAS RN |
339539-94-5 | |
| Record name | 1,1,2-Trimethylhydrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 339539-94-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-{[Diethoxy(methyl)silyl]methyl}cyclohexanamine](/img/structure/B1591808.png)
![[4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine](/img/structure/B1591811.png)


![Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride](/img/structure/B1591814.png)

![6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B1591816.png)